5-O-甲基生物类黄酮A

描述

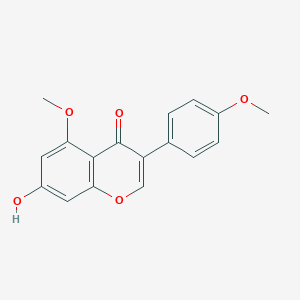

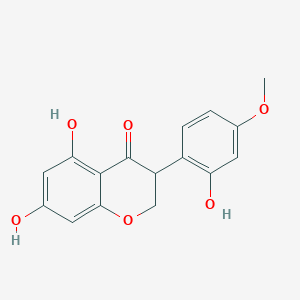

5-O-Methylbiochanin A: is an O-methylated isoflavone, a type of naturally occurring organic compound in the class of phytochemicals known as flavonoids. It is primarily found in plants such as red clover, chickpea, and other legumes. This compound is known for its various biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties .

科学研究应用

Chemistry: In chemistry, 5-O-Methylbiochanin A is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic organic chemistry .

Biology: In biological research, 5-O-Methylbiochanin A is investigated for its effects on cellular processes. It has shown promise in modulating pathways involved in inflammation, oxidative stress, and cell proliferation .

Medicine: Medically, 5-O-Methylbiochanin A is explored for its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a candidate for drug development. It is also studied for its potential in treating hormonal disorders and metabolic diseases .

Industry: In the industry, 5-O-Methylbiochanin A is used in the formulation of dietary supplements and nutraceuticals. Its presence in red clover extracts, which are marketed for alleviating menopausal symptoms, highlights its commercial significance .

作用机制

Target of Action

5-O-Methylbiochanin A, also known as Genistein-5,4’-dimethyl ether, is a naturally occurring isoflavone and a derivative of genistein . It is a major isoflavonoid found in plants like chickpea and red clover . The primary targets of this compound are the PI3K/Akt, MAPKs, and Nf-ĸB pathways . These pathways play crucial roles in cellular processes such as cell growth, survival, and inflammation .

Mode of Action

5-O-Methylbiochanin A interacts with its targets by exerting phytoestrogenic effects , which mimic the agonistic activity of estrogens . It has been observed to activate the PI3K/Akt cascade and inhibit the MAPK signaling cascade , conferring protection against neuroinflammation in neurodegenerative diseases . Furthermore, it has been reported to inhibit STAT3 activation through p38 phosphorylation modulation in an IL6-stimulated monocyte/macrophage system .

Biochemical Pathways

The compound affects several biochemical pathways. It reduces the level of oxidants, inflammatory mediators, MAPK, TLR-4, NF-κB, NADPH oxidase, AchE, COX-2, and iNOS . Conversely, it increases the level of antioxidants, along with the phosphorylation of PI3K and Akt proteins .

Pharmacokinetics

The pharmacokinetic properties of 5-O-Methylbiochanin A are characterized by its poor and erratic bioavailability . After intravenous administration of 5 mg/kg BCA, the maximum concentration (Cmax) was 3910 ± 355 ng/mL, and the area under the curve (AUC) was 1730 ± 204 ng.h/mL .

Result of Action

The action of 5-O-Methylbiochanin A results in a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . These activities are largely related to its phytoestrogenic potential .

生化分析

Biochemical Properties

5-O-Methylbiochanin A is known to possess numerous activities, including anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties . These activities are related to its phytoestrogenic potential It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions

Cellular Effects

5-O-Methylbiochanin A has been reported to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to reduce the level of oxidants and inflammatory mediators, and increase the level of anti-oxidants .

Molecular Mechanism

The molecular mechanism of action of 5-O-Methylbiochanin A involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to exert its effects at the molecular level, but the exact details of these interactions are still being researched.

Dosage Effects in Animal Models

The effects of 5-O-Methylbiochanin A vary with different dosages in animal models . Studies have shown that it possesses anti-cancer, anti-inflammatory, neuroprotective, anti-microbial, anti-diabetic, and anti-hyperlipidemic effects

Metabolic Pathways

5-O-Methylbiochanin A is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels. The specific metabolic pathways that 5-O-Methylbiochanin A is involved in are still being researched.

Transport and Distribution

The transport and distribution of 5-O-Methylbiochanin A within cells and tissues are complex processes that involve various transporters or binding proteins . It can have effects on its localization or accumulation within cells. The specific details of these processes are still being researched.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylbiochanin A typically involves the methylation of biochanin A. One common method includes the protection of the 7-hydroxy group of biochanin A using dimethylcarbamoylchloride, followed by methylation of the 5-hydroxy group using dimethyl sulfate in the presence of potassium carbonate. The final step involves deprotection of the 7-hydroxy group under acidic conditions to yield 5-O-Methylbiochanin A .

Industrial Production Methods: Industrial production methods for 5-O-Methylbiochanin A are not well-documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. This would likely include the use of industrial reactors and purification systems to ensure the compound meets the required standards for pharmaceutical or nutraceutical applications.

化学反应分析

Types of Reactions: 5-O-Methylbiochanin A undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Aminomethylation typically involves the use of secondary amines, formaldehyde, and hydrochlorides in solvents like ethanol or dioxane.

Major Products: The major products formed from these reactions include various oxidized, reduced, and aminomethylated derivatives of 5-O-Methylbiochanin A, each with potentially different biological activities.

相似化合物的比较

Biochanin A: The parent compound of 5-O-Methylbiochanin A, known for its similar biological activities.

Genistein: Another isoflavone with well-documented anti-cancer and anti-inflammatory properties.

Uniqueness: 5-O-Methylbiochanin A is unique due to its specific methylation pattern, which can influence its biological activity and bioavailability. Compared to its parent compound, biochanin A, the methylation at the 5-position may enhance its stability and interaction with molecular targets .

属性

IUPAC Name |

7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQULYXWXRNRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558762 | |

| Record name | 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68939-22-0 | |

| Record name | 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 5-O-Methylbiochanin A in Echinospartum horridum?

A1: The paper "5-O-methylbiochanin a, a new isoflavone from Echinospartum horridum" likely describes the first isolation and characterization of 5-O-Methylbiochanin A from this specific plant species []. This discovery could be significant because:

Q2: How does the isolation of 5-O-Methylbiochanin A from Pterocarpus indicus heartwood compare to its discovery in Echinospartum horridum?

A2: While the abstract of "Pterocarpans and Isoflavones from the Heartwood of Pterocarpus indicus" doesn't explicitly mention 5-O-Methylbiochanin A, the research likely focuses on identifying and characterizing various isoflavonoids present in this plant []. If 5-O-Methylbiochanin A was also found in Pterocarpus indicus, it suggests:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

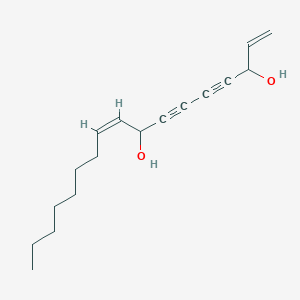

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)